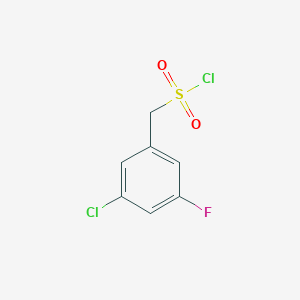![molecular formula C8H16ClNO4S B13200864 tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B13200864.png)
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate: is an organic compound with the molecular formula C8H16ClNO4S and a molecular weight of 257.74 g/mol . It is a solid powder, typically colorless or pale yellow, and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various scientific research fields .
Méthodes De Préparation
The synthesis of tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate involves several steps:
- The reaction mixture is cooled, and sulfur trioxide is added to form tert-butyl 2-hydroxyethyl sulfate.
- The reaction mixture is quenched with water, and the product is extracted with ethyl ether .
tert-Butyl acetate: is reacted with in the presence of to form tert-butyl acetate anion.
2-chloroethanol: is added to the reaction mixture and stirred to form tert-butyl 2-hydroxyethyl acetate.
Thionyl chloride: is added to the reaction mixture to form tert-butyl 2-chloroethyl sulfate.
Triethylamine: is added to neutralize the excess thionyl chloride.
Magnesium: is added to form a Grignard reagent.
Carbon dioxide: is bubbled through the reaction mixture to form tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate.
Analyse Des Réactions Chimiques
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases.
Common reagents used in these reactions include sodium hydride , sulfur trioxide , thionyl chloride , and triethylamine . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate is used in various scientific research applications:
Organic synthesis: It is used as a reagent to synthesize new organic compounds.
Biomedical research: It serves as a research reagent in the study of biological processes and drug development.
Industrial applications: It is used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate depends on its intended use. As a reagent in chemical reactions, it reacts with other compounds through its chlorosulfonyl and carbamate groups. These reactions often involve nucleophilic substitution or addition-elimination mechanisms.
Comparaison Avec Des Composés Similaires
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate can be compared with similar compounds such as:
tert-Butyl chlorosulfonylcarbamate: Similar in structure but lacks the methyl group on the nitrogen atom.
tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate: Contains an ethoxy group instead of a carbamate group
These compounds share similar reactivity due to the presence of the chlorosulfonyl group but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C8H16ClNO4S |
|---|---|
Poids moléculaire |
257.74 g/mol |
Nom IUPAC |
tert-butyl N-(2-chlorosulfonylethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H16ClNO4S/c1-8(2,3)14-7(11)10(4)5-6-15(9,12)13/h5-6H2,1-4H3 |
Clé InChI |
SHJMZMDHFQHUNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


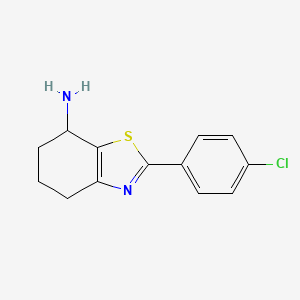
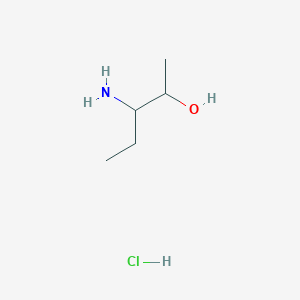
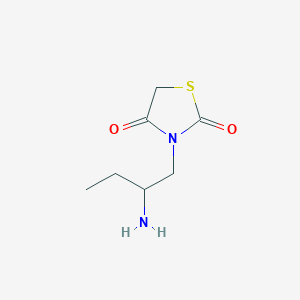

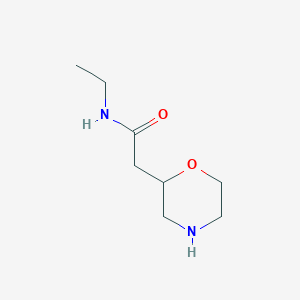
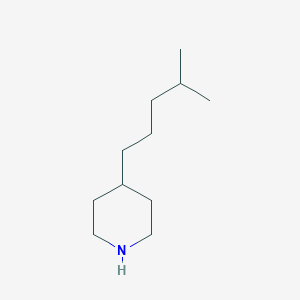
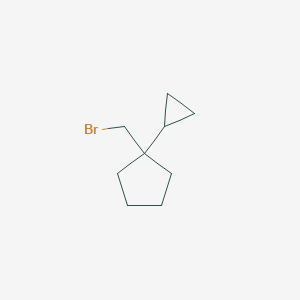
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride](/img/structure/B13200849.png)
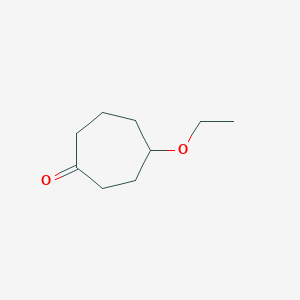
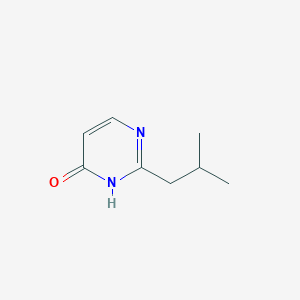
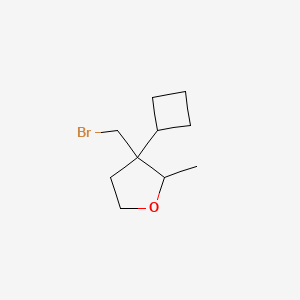
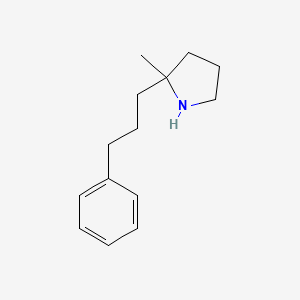
![({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13200881.png)
